Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron
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Overview
Description
2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide is a complex organic compound with a molecular formula of C11H15N5O7S2 This compound is characterized by its unique structure, which includes a nicotinamide backbone substituted with a sulfamoyl group and a carbamimidoylcarbamoyl moiety
Preparation Methods
The synthesis of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be achieved through several synthetic routes. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
2-((carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylpyridine-3-carboxamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
2-[(Carbamimidoylcarbamoyl)sulfamoyl]-N,N-dimethyl-3-(2-~14~C)pyridinecarboxamide: Another structurally related compound with a radiolabeled carbon atom.
The uniqueness of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide lies in its specific substitution pattern and the presence of both sulfamoyl and carbamimidoylcarbamoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N6O4S |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18) |
InChI Key |
JIZXOFJDALMBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N |
Origin of Product |
United States |
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